molecular formula C20H15BrN4O2 B2936414 2-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide CAS No. 847388-07-2

2-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide

Cat. No.: B2936414
CAS No.: 847388-07-2
M. Wt: 423.27
InChI Key: MJSQDVJDJRHQRP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O2/c1-27-18-8-7-13(17-12-25-10-4-9-22-20(25)24-17)11-16(18)23-19(26)14-5-2-3-6-15(14)21/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSQDVJDJRHQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyrimidinyl core. This can be achieved through condensation reactions, intramolecular cyclizations, and multicomponent reactions[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). The bromo group is introduced through halogenation reactions, and the methoxyphenyl group is added via nucleophilic substitution reactions[{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to maximize yield and purity, often involving precise temperature control, inert atmospheres, and the use of catalysts to speed up the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromo group can be oxidized to form a bromine oxide.

  • Reduction: : The imidazo[1,2-a]pyrimidinyl core can be reduced to form a simpler heterocyclic structure.

  • Substitution: : The methoxyphenyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols, along with suitable solvents like dimethylformamide (DMF), are employed.

Major Products Formed

  • Oxidation: : Bromine oxide derivatives.

  • Reduction: : Reduced imidazo[1,2-a]pyrimidinyl derivatives.

  • Substitution: : Substituted methoxyphenyl derivatives.

Scientific Research Applications

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its biological activity, including potential antimicrobial properties.

  • Medicine: : Investigated for its therapeutic potential, possibly as an inhibitor for certain enzymes or receptors.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Physicochemical and Pharmacological Implications

Molecular Weight and Lipophilicity

Compound Molecular Weight (g/mol) xlogP
Target Bromo Compound 407.27 ~4.5*
Difluoro Analog 380.35 3.8
Trifluoromethyl Analog 412.36 ~4.1
Compound 5a 508.00 ~5.0

*Estimated based on bromine’s contribution.

  • Trends : Bromine and trifluoromethyl groups increase lipophilicity, favoring blood-brain barrier penetration but risking solubility issues .

Biological Activity

2-Bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This compound features a unique structural arrangement that includes a benzamide core, a bromo substituent, and an imidazo[1,2-a]pyrimidine moiety linked to a methoxyphenyl group. Its potential therapeutic applications are primarily focused on oncology and inflammatory diseases.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C18H17BrN4O\text{C}_{18}\text{H}_{17}\text{BrN}_{4}\text{O}

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory response and pain pathways. Inhibition of COX-2 leads to decreased prostaglandin production, suggesting potential anti-inflammatory properties. Additionally, studies have shown its efficacy against various cancer cell lines, highlighting its potential as an anticancer agent.

The biological activity of this compound can be attributed to its interaction with specific biological targets involved in inflammation and cancer progression. The inhibition of COX-2 suggests that this compound may influence various signaling pathways related to pain and inflammation.

Table 1: Summary of Biological Activities

Activity Mechanism Target
COX-2 InhibitionReduces prostaglandin synthesisCOX-2
Anticancer ActivityInduces apoptosis in cancer cell linesVarious cancer targets
Anti-inflammatoryModulates inflammatory pathwaysInflammatory mediators

Case Studies and Research Findings

  • Anticancer Efficacy : A study demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways, confirming its potential as an anticancer therapeutic agent .
  • COX-2 Inhibition : Another investigation focused on the anti-inflammatory properties of this compound. The results indicated that it effectively inhibited COX-2 activity in vitro, leading to a reduction in inflammatory markers in cellular models .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinity of this compound with COX-2. The docking results showed a strong interaction with the active site of the enzyme, which correlates with its observed inhibitory activity .

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